Benzo(a)pyrene-7,8-diol

Description

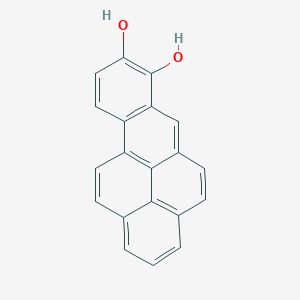

Structure

3D Structure

Properties

IUPAC Name |

benzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKXMJCJEOUXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205927 | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57303-99-8 | |

| Record name | Benzo[a]pyrene-7,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a]pyrene-7,8-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3CT9PL2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Proximate Carcinogen at the Heart of Benzo(a)pyrene's Genotoxicity

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzo(a)pyrene-7,8-diol

Benzo(a)pyrene (BaP), a five-ring polycyclic aromatic hydrocarbon (PAH), is an infamous and ubiquitous environmental procarcinogen found in tobacco smoke, automobile exhaust, and charred foods.[1][2] Its carcinogenicity is not inherent but is a consequence of metabolic activation within the body. This guide delves into the core of this activation pathway, focusing on a pivotal intermediate: this compound (BaP-7,8-diol). This molecule stands as the proximate carcinogen, the direct precursor to the ultimate DNA-damaging species.[3] Understanding the distinct physical and chemical properties of BaP-7,8-diol is therefore fundamental for researchers in toxicology, oncology, and drug development aiming to unravel the mechanisms of chemical carcinogenesis and devise intervention strategies. This document provides a detailed examination of its structure, metabolic generation, chemical reactivity, and the experimental methodologies essential for its study.

Core Physical and Spectroscopic Properties

The physical characteristics of a compound govern its environmental fate, bioavailability, and interaction with biological systems. BaP-7,8-diol is a solid substance whose properties are critical for designing experimental conditions for its synthesis, purification, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 7,8-dihydrobenzo[a]pyrene-7,8-diol | [4] |

| Molecular Formula | C₂₀H₁₄O₂ | [4] |

| Molecular Weight | 286.3 g/mol | [4] |

| Appearance | Pale yellow needles or crystals | [5] |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and DMSO. | [6][7] |

| Topological Polar Surface Area | 40.5 Ų | [4] |

Note: Specific melting point data for BaP-7,8-diol is not consistently reported in standard databases, likely due to its nature as a metabolic intermediate rather than a bulk-produced chemical. Its parent compound, Benzo(a)pyrene, has a melting point of approximately 179°C.[5]

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural confirmation of BaP-7,8-diol and its metabolites.

-

¹³C NMR: For ¹³C₂-labeled BaP-7,8-diol, characteristic signals have been reported at δ 122.5 and 127.6, corresponding to the ¹³C-atoms at the C-5 and C-11 positions.[8]

-

Mass Spectrometry: LC-MS/MS is the gold standard for identifying and quantifying BaP-7,8-diol in biological matrices.[9] The protonated molecule [M+H]⁺ is typically observed for structural analysis.

The "Diol Epoxide Pathway": Metabolic Genesis and Activation

BaP-7,8-diol does not exist in the environment; it is a product of cellular metabolism. Its formation is the critical second step in the "diol epoxide pathway," the primary route through which BaP exerts its genotoxic effects.[10]

Step 1: Formation of BaP-7,8-epoxide The process begins when BaP is oxidized by cytochrome P450 enzymes, predominantly CYP1A1 and CYP1B1.[1][11] These enzymes introduce an epoxide group across the 7 and 8 positions of the BaP molecule.

Step 2: Hydration to BaP-7,8-diol The resulting BaP-7,8-epoxide is then hydrolyzed by the enzyme microsomal epoxide hydrolase (mEH).[12] This enzymatic hydration opens the epoxide ring to form the vicinal diol, (−)-trans-benzo[a]pyrene-7,8-dihydrodiol.[11][13] This specific stereoisomer is the key precursor to the most potent carcinogenic metabolite.

Step 3: Oxidation to the Ultimate Carcinogen, BPDE The proximate carcinogen, BaP-7,8-diol, undergoes a second oxidation, again catalyzed by CYP1A1/1B1.[11] This reaction forms the highly reactive and unstable this compound-9,10-epoxide (BPDE).[1][14] It is this "ultimate carcinogen" that directly attacks the genetic material.[1]

Caption: The Diol Epoxide Pathway of Benzo(a)pyrene Metabolic Activation.

Chemical Reactivity: The Gateway to Genotoxicity

The chemical significance of BaP-7,8-diol lies in its role as a precursor to BPDE. The diol epoxide, BPDE, is a potent electrophile. The strained epoxide ring, positioned in the "bay region" of the molecule, is highly susceptible to nucleophilic attack.

DNA Adduct Formation: The ultimate carcinogen, (+)-anti-BPDE, readily reacts with nucleophilic sites on DNA bases. The primary target is the exocyclic amino group (N²) of guanine.[1][13] This reaction forms a stable, bulky covalent adduct named 10-(deoxyguanosin-N²-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-BaP (dG-N²-BPDE).[1]

This covalent modification of DNA has profound biological consequences:

-

Structural Distortion: The bulky pyrene moiety intercalates into the DNA, distorting the double helix structure.[13]

-

Replication Blockade: The adduct physically obstructs the progression of DNA polymerase, leading to stalled replication forks.[14][15]

-

Mutagenesis: If the cell attempts to replicate past the lesion via translesional synthesis, errors are frequently introduced. This process is a major source of the characteristic G→T transversion mutations observed in smoking-related cancers, particularly in critical tumor suppressor genes like TP53.[13]

Caption: Mechanism of BPDE-Mediated DNA Adduct Formation and Mutagenesis.

Alternative Pathways: While the diol epoxide pathway is dominant, BaP-7,8-diol can also be oxidized by aldo-keto reductases (AKRs) to form benzo[a]pyrene-7,8-dione.[9] This quinone is also reactive and can form its own set of DNA adducts, contributing to the overall genotoxicity of BaP.[16][17]

Key Experimental Protocols

Studying BaP-7,8-diol requires robust methodologies for its generation, purification, and analysis in complex biological samples.

Protocol 4.1: In Vitro Metabolism of Benzo(a)pyrene

This protocol describes a common method to study the enzymatic formation of BaP-7,8-diol from its parent compound using liver microsomes, which are a rich source of CYP enzymes and epoxide hydrolase.

Objective: To generate and quantify BaP-7,8-diol from BaP using rat liver microsomes.

Materials:

-

Rat liver microsomes (e.g., from phenobarbital-induced rats)

-

Benzo(a)pyrene (BaP)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

100 mM Sodium Phosphate Buffer, pH 7.4

-

5 mM MgCl₂

-

Solvents: Dimethyl sulfoxide (DMSO), Ethyl Acetate (ice-cold), Methanol (HPLC grade)

-

Centrifuge, Incubator (37°C), HPLC system with fluorescence or UV detector

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 2 minutes to equilibrate the temperature.

-

Initiate Reaction: Add BaP substrate (dissolved in DMSO) to a final concentration of 10 µM. The final DMSO concentration should be ≤1%.[7]

-

Incubation: Incubate the reaction at 37°C for 15 minutes with gentle shaking.

-

Terminate Reaction: Stop the reaction by adding 1 volume of ice-cold acetone.[7]

-

Extraction:

-

Add 2 volumes of ethyl acetate, vortex vigorously for 1 minute.

-

Centrifuge at ~3,500 x g for 10 minutes to separate the phases.[7]

-

Carefully collect the upper organic layer.

-

Repeat the extraction step on the aqueous layer.

-

-

Sample Preparation for HPLC:

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume (e.g., 100 µL) of methanol.

-

-

HPLC Analysis:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute metabolites using a gradient of methanol and water.

-

Monitor the eluent with a fluorescence detector (for high sensitivity) or a UV-Vis detector.

-

Identify and quantify the BaP-7,8-diol peak by comparing its retention time and response factor to an authentic standard.

-

Caption: Experimental Workflow for In Vitro BaP Metabolism Assay.

Conclusion

This compound is more than a mere chemical intermediate; it is the lynchpin in the bioactivation of one of the world's most studied carcinogens. Its physical properties dictate its behavior in experimental systems, while its chemical structure destines it for conversion into the highly reactive, DNA-damaging BPDE. A thorough understanding of its formation via the diol epoxide pathway, its subsequent activation, and its ultimate reaction with cellular macromolecules is essential for advancing our knowledge of chemical carcinogenesis. The methodologies outlined herein provide a framework for researchers to probe these mechanisms, enabling the continued development of biomarkers for exposure, risk assessment models, and potential therapeutic interventions.

References

-

Penning, T. M., Ohnishi, S. T., Ohnishi, T., & Harvey, R. G. (1996). Reactivity of benzo[a]pyrene-7,8-dione with DNA. Evidence for the formation of deoxyguanosine adducts. Chemical research in toxicology, 9(5), 877–884. [Link]

-

Yoon, J. H., Smith, L. E., Feng, Z., Tang, M. S., Lee, C. S., & Pfeifer, G. P. (2001). Metabolic activation of benzo[a]pyrene to BPDE and the formation of guanine adducts. ResearchGate. [Link]

-

Luch, A. (2005). Metabolic activation of benzo[a]pyrene by human tissue organoid cultures. International journal of molecular sciences, 24(1), 606. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 25892, Benzo(a)pyrene-7,8-dihydrodiol. PubChem. Retrieved from [Link]

-

Weinstein, I. B., Jeffrey, A. M., Jennette, K. W., Blobstein, S. H., Harvey, R. G., Harris, C., ... & Nakanishi, K. (1976). Identification of the major adducts formed by reaction of benzo(a)pyrene diol epoxide with DNA in vitro. Proceedings of the National Academy of Sciences, 73(7), 2342-2346. [Link]

-

Upadhyaya, P., Hecht, S. S., & Villalta, P. W. (2012). Regulation of Benzo[a]pyrene-Mediated DNA- and Glutathione-Adduct Formation by 2,3,7,8-Tetrachlorodibenzo-p-dioxin in Human Lung Cells. Chemical Research in Toxicology, 25(5), 1014-1024. [Link]

-

Cavalieri, E. L., & Rogan, E. G. (2014). Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. [Link]

-

Liu, Y., Xu, C., & Li, Y. (2018). First-principles study of benzo[a]pyrene-7,8-dione and DNA adducts. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 42267, this compound. PubChem. Retrieved from [Link]

-

Uppstad, H., Øvrebø, S., & Haugen, A. (2010). Enhanced DNA adduct formation by benzo[a]pyrene in human liver cells lacking cytochrome P450 oxidoreductase. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 701(2), 118-124. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 41322, Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide. PubChem. Retrieved from [Link]

-

Vondráček, J., Machala, M., & Minksová, K. (2023). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]

-

U.S. Environmental Protection Agency. (2017). Toxicological Review of Benzo[a]pyrene. EPA. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2336, Benzo[a]pyrene. PubChem. Retrieved from [Link]

-

Abolaji, A. O., Ojo, M., Afolabi, T. T., Arowoogun, A., Nwawolor, D., & Farombi, E. O. (2017). Benzo[a]pyrene and Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide induced locomotor and reproductive senescence and altered biochemical parameters of oxidative damage in Canton-S Drosophila melanogaster. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 822, 1-9. [Link]

-

Uno, S., Dalton, T. P., & Nebert, D. W. (2006). Metabolic activation of benzo[ a ]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. Carcinogenesis, 27(9), 1816-1825. [Link]

-

Sharma, A. K., Murty, V. S., & Penning, T. M. (2008). Synthesis of 13C2-Benzo[a]pyrene and its 7,8-Dihydrodiol and 7,8-Dione Implicated as Carcinogenic Metabolites. Journal of organic chemistry, 73(11), 4229-4232. [Link]

-

Wikipedia contributors. (n.d.). (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Wikipedia. Retrieved from [Link]

-

Charles, G. D., Bartels, M. J., & Zacharewski, T. R. (2000). Activity of benzo[a]pyrene and its hydroxylated metabolites in an estrogen receptor-alpha reporter gene assay. Toxicological Sciences, 55(2), 320-326. [Link]

-

Ali, I. U., D'Souza, C., & Bouayed, J. (2021). Assessment of 9-OH- and 7,8-diol-benzo[a]pyrene in Blood as Potent Markers of Cognitive Impairment Related to benzo[a]pyrene Exposure: An Animal Model Study. International Journal of Molecular Sciences, 22(5), 2699. [Link]

-

Huberman, E., Sachs, L., Yang, S. K., & Gelboin, H. V. (1976). Identification of mutagenic metabolites of benzo(a)pyrene in mammalian cells. Proceedings of the National Academy of Sciences, 73(2), 607-611. [Link]

-

Singh, R., & Farmer, P. B. (2006). Benzo[a]pyrene and its four diol epoxide metabolites, the enantiomers (+)-anti-, (−)-anti-, (+)-syn-and (−)-syn-BPDE. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2336, Benzo[a]pyrene. PubChem. Retrieved from [Link]

-

International Agency for Research on Cancer. (2010). APPENDIX CHEMICAL AND PHYSICAL DATA FOR SOME NON- HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS. IARC Publications. [Link]

-

Huang, M., Liu, X., Basu, S. S., Zhang, L., Kushman, M. E., Harvey, R. G., ... & Penning, T. M. (2012). Metabolism and distribution of benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) in human lung cells by liquid chromatography tandem mass spectrometry. Chemical research in toxicology, 25(5), 993–1003. [Link]

-

Huang, M., Liu, X., Basu, S. S., Zhang, L., Kushman, M. E., Harvey, R. G., ... & Penning, T. M. (2012). Metabolism and Distribution of Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) in Human Lung Cells by Liquid Chromatography Tandem Mass Spectrometry. Chemical research in toxicology, 25(5), 993-1003. [Link]

-

Haugen, D. A., & Peak, M. J. (1983). Inhibition of benzo[a]pyrene-7,8-diol Formation in Vitro by Complex Organic Mixtures. Toxicology and applied pharmacology, 67(1), 114-124. [Link]

-

Wikipedia contributors. (n.d.). Polycyclic aromatic hydrocarbon. Wikipedia. Retrieved from [Link]

-

Li, H., Wang, Y., & Liu, Y. (2022). Preparation of Monoclonal Antibody against Pyrene and Benzo [a]pyrene and Development of Enzyme-Linked Immunosorbent Assay for Fish, Shrimp and Crab Samples. Foods, 11(20), 3233. [Link]

-

Thakker, D. R., Yagi, H., Lu, A. Y., Levin, W., Conney, A. H., & Jerina, D. M. (1976). Metabolism of benzo[a]pyrene: conversion of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to highly mutagenic 7,8-diol-9,10-epoxides. Proceedings of the National Academy of Sciences, 73(10), 3381-3385. [Link]

-

Kim, J. H., Stansbury, K. H., Walker, N. J., Trush, M. A., Strickland, P. T., & Sutter, T. R. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 19(10), 1847-1853. [Link]

-

Salgado-Zamora, H. (2019). Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). MDPI. [Link]

Sources

- 1. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzo[a]pyrene and Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide induced locomotor and reproductive senescence and altered biochemical parameters of oxidative damage in Canton-S Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Benzo(a)pyrene-7,8-dihydrodiol | C20H14O2 | CID 25892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis of 13C2-Benzo[a]pyrene and its 7,8-Dihydrodiol and 7,8-Dione Implicated as Carcinogenic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and distribution of benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) in human lung cells by liquid chromatography tandem mass spectrometry: detection of an adenine B[a]P-7,8-dione adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enhanced DNA adduct formation by benzo[a]pyrene in human liver cells lacking cytochrome P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 14. Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide | C20H14O3 | CID 41322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reactivity of benzo[a]pyrene-7,8-dione with DNA. Evidence for the formation of deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism and Distribution of Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) in Human Lung Cells by Liquid Chromatography Tandem Mass Spectrometry: Detection of an Adenine B[a]P-7,8-dione Adduct - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Cytochrome P450 in the Metabolic Activation of Benzo(a)pyrene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzo(a)pyrene [B(a)P], a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a potent procarcinogen that requires metabolic activation to exert its genotoxic effects. This process is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which transform the inert B(a)P molecule into highly reactive intermediates capable of forming covalent adducts with DNA. This technical guide provides an in-depth exploration of the central role of CYP enzymes in the critical first steps of this activation pathway: the synthesis of Benzo(a)pyrene-7,8-diol, the proximate carcinogen. We will dissect the enzymatic players, the reaction mechanisms, the regulatory control of this pathway, and the authoritative experimental methodologies used to investigate these processes in a laboratory setting.

The Procarcinogen's Awakening: An Introduction to B(a)P Metabolic Activation

Benzo(a)pyrene is a product of incomplete combustion, found in tobacco smoke, engine exhaust, and charcoal-grilled foods.[1] In its native state, B(a)P is chemically stable and not inherently carcinogenic. Its transformation into a cancer-causing agent is a multi-step enzymatic process initiated within the body.[2] The first and rate-limiting phase of this bioactivation is catalyzed by Phase I metabolic enzymes, predominantly members of the cytochrome P450 family.[3][4] These enzymes introduce oxygen into the B(a)P structure, creating reactive epoxides. This guide focuses on the specific pathway that leads to the formation of (+)-benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), the ultimate carcinogen, with a detailed look at the synthesis of its precursor, this compound.[5][6]

The Master Regulators: Cytochrome P450 Enzymes and the Aryl Hydrocarbon Receptor (AhR)

The bioactivation of B(a)P is not a static process; it is dynamically regulated. The very presence of B(a)P induces the expression of the primary enzymes responsible for its metabolism, creating a feedback loop. This regulation is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8]

Mechanism of Induction:

-

B(a)P enters the cell and binds to the cytosolic AhR.

-

This binding event causes the AhR to translocate into the nucleus.

-

In the nucleus, the AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).

-

This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes.[5][9]

-

Binding to XREs initiates the transcription of several genes, most notably CYP1A1 and CYP1B1.[8][9]

This induction mechanism is a critical aspect of B(a)P toxicology. It explains why sustained exposure can amplify the rate of metabolic activation, potentially increasing carcinogenic risk. The expression of these enzymes can also be modulated by other factors, including the body's own circadian clock.[10]

The Pathway to the Proximate Carcinogen: Synthesis of this compound

The conversion of B(a)P to B(a)P-7,8-diol is a sequential, two-enzyme process. The fidelity of this pathway is paramount, as it directly precedes the formation of the ultimate DNA-damaging species.

Step 1: CYP-Mediated Epoxidation

The initial and defining step is the stereospecific oxygenation of B(a)P at the 7,8 double bond by CYP enzymes.[11] While several CYP isoforms can metabolize B(a)P, CYP1A1 and CYP1B1 exhibit the highest activity for this specific reaction.[4][12][13] This reaction consumes molecular oxygen and electrons donated from NADPH via the NADPH-P450 oxidoreductase (POR) enzyme.[14] The product is a highly reactive intermediate: B(a)P-7,8-epoxide.

Step 2: Hydration by Microsomal Epoxide Hydrolase (mEH)

The B(a)P-7,8-epoxide is an unstable molecule. It can rearrange to form phenols, which is generally considered a detoxification pathway.[15] However, for the carcinogenic pathway to proceed, the epoxide must be acted upon by microsomal epoxide hydrolase (mEH). This enzyme catalyzes the trans-addition of water across the epoxide ring, yielding the more stable and optically pure (-)-trans-7,8-diol (B(a)P-7,8-dihydrodiol).[11][15] The involvement of mEH is a critical checkpoint; without it, the flux towards diol formation is minimal.[16][17]

The Final Step: Formation of the Ultimate Carcinogen, BPDE

B(a)P-7,8-diol is termed the "proximate" carcinogen because it is the immediate precursor to the ultimate DNA-reactive species. In a second round of CYP-mediated oxidation, the same enzymes (primarily CYP1A1) that initiated the process now attack the 9,10 double bond of the B(a)P-7,8-diol molecule.[15][18] This creates the highly unstable and electrophilic this compound-9,10-epoxide (BPDE).[6][11]

BPDE is the ultimate carcinogen because its strained epoxide ring readily opens, allowing it to form a covalent bond with nucleophilic sites on DNA, particularly the N2 position of guanine.[6][19] This creates a bulky "DNA adduct," which distorts the DNA helix, leading to errors during replication and initiating the mutations that can lead to cancer.[2][20][21]

Experimental Methodologies: A Practical Guide

Investigating the metabolism of B(a)P is a cornerstone of toxicology and drug development. The following protocols describe a robust and widely accepted workflow for quantifying CYP-mediated B(a)P metabolism in vitro.

Protocol 1: In Vitro Metabolism of B(a)P using Human Liver Microsomes

This assay quantifies the enzymatic conversion of B(a)P by the enzyme cocktail present in liver microsomes. The choice of liver microsomes is causal; they are a rich source of the membrane-bound CYP enzymes, NADPH-P450 oxidoreductase, and epoxide hydrolase required for the complete pathway.[22]

Step-by-Step Methodology:

-

Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the following:

-

100 mM Potassium Phosphate Buffer (pH 7.4).

-

Human Liver Microsomes (e.g., 0.2 mg/mL final concentration).

-

An NADPH-regenerating system (e.g., Glucose-6-Phosphate, G6P-Dehydrogenase, and NADP⁺). Causality: CYPs require a constant supply of electrons from NADPH; this system ensures NADPH is not depleted during the incubation.

-

(Optional) Purified microsomal epoxide hydrolase (mEH) can be added to ensure the hydration step is not rate-limiting.[14]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to the optimal enzymatic temperature.

-

Initiate the Reaction: Add the substrate, Benzo(a)pyrene (typically dissolved in a solvent like DMSO, e.g., 10 µM final concentration), to the mixture.

-

Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes). The duration is a critical variable to ensure the reaction is in the linear range.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This denatures the enzymes and precipitates the protein.

-

Sample Preparation for Analysis: Centrifuge the tube at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein. Transfer the supernatant, which contains the B(a)P metabolites, to an HPLC vial for analysis.

Protocol 2: HPLC Analysis of Benzo(a)pyrene Metabolites

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the complex mixture of B(a)P metabolites.[23] The method leverages the different polarities of the parent compound and its hydroxylated products.

Step-by-Step Methodology:

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a fluorescence detector. Causality: A C18 column effectively separates hydrophobic compounds like PAHs. Fluorescence detection provides high sensitivity and selectivity for these aromatic molecules.[24][25][26]

-

Mobile Phase: Prepare two solvents:

-

Gradient Elution: Program a gradient elution method. This is a self-validating system for complex mixtures.

-

Start with a higher percentage of aqueous Solvent A to retain the more polar metabolites (diols, tetrols).

-

Gradually increase the percentage of organic Solvent B to elute the less polar metabolites (phenols, quinones) and finally the parent B(a)P.[24][27]

-

Example Gradient: Start at 55% B, ramp to 80% B over 30 minutes, hold, then ramp to 95% B to wash the column.

-

-

Detection: Set the fluorescence detector to excitation and emission wavelengths optimal for B(a)P and its metabolites (e.g., Ex: 290 nm, Em: 406 nm).[26]

-

Quantification: Inject the prepared sample supernatant. Identify and quantify metabolites by comparing their retention times and peak areas to those of authentic chemical standards run under the same conditions.

Quantitative Comparison of Human CYP Isoforms

While CYP1A1 is a major player, other isoforms contribute to B(a)P metabolism. Studies using recombinant human CYP enzymes allow for a direct comparison of their catalytic efficiencies. The data clearly demonstrates the prominent roles of CYP1A1 and CYP1B1 in the activation pathway leading to the ultimate carcinogen.

| Enzyme | Substrate | Product Formation Rate (nmol/min/nmol P450) | Key Role |

| Human CYP1A1 | Benzo(a)pyrene | 0.38 (for 7,8-diol) | Primary Activation |

| B(a)P-7,8-diol | 2.58 (for total tetrols) | Ultimate Carcinogen Formation | |

| Human CYP1B1 | Benzo(a)pyrene | 0.17 (for 7,8-diol) | Significant Activation |

| B(a)P-7,8-diol | 0.60 (for total tetrols) | Ultimate Carcinogen Formation | |

| Human CYP1A2 | Benzo(a)pyrene | Undetectable (for 7,8-diol) | Detoxification/Minor Pathways |

| B(a)P-7,8-diol | 0.43 (for total tetrols*) | Minor role in BPDE formation |

Data synthesized from Shimada et al., Carcinogenesis (1998).[23] *Total tetrols are the hydrolysis products of BPDE and serve as a stable marker for its formation.

This table provides authoritative grounding, showing that while CYP1A2 can contribute to the second oxidation step, it is inefficient at producing the initial B(a)P-7,8-diol, highlighting the specialized roles of CYP1A1 and CYP1B1 in initiating carcinogenesis.[15][23]

Conclusion and Implications

The synthesis of this compound is a pivotal event in the metabolic activation of B(a)P, orchestrated by a tightly regulated, two-step enzymatic process. Cytochrome P450 enzymes, primarily the AhR-inducible CYP1A1 and CYP1B1, perform the initial epoxidation, which is followed by stereospecific hydration by microsomal epoxide hydrolase. This diol is then rapidly converted by the same CYP enzymes into the ultimate carcinogen, BPDE.

For researchers in toxicology and drug development, understanding this pathway is crucial. It provides a mechanistic basis for assessing the carcinogenic risk of environmental pollutants and serves as a model for studying xenobiotic metabolism. Furthermore, screening new drug candidates for their potential to induce or inhibit CYP1A1/1B1 is a critical step in preclinical safety assessment to avoid unintended activation of procarcinogens or drug-drug interactions. The methodologies outlined here provide a robust framework for conducting these essential investigations.

References

- Thakker, D. R., Yagi, H., Akagi, H., Koreeda, M., Lu, A. Y., Levin, W., Wood, A. W., Conney, A. H., & Jerina, D. M. (1977). Metabolism of benzo(a)pyrene. VI. Stereoselective metabolism of benzo(a)pyrene and benzo(a)pyrene 7,8-dihydrodiol to diol epoxides. Chemico-Biological Interactions. [URL not available]

-

Li, G., He, Y., Chang, X., Zhang, H., Chen, X., & Wang, G. (2019). AhR regulates the expression of human cytochrome P450 1A1 (CYP1A1) by recruiting Sp1. The FEBS Journal. [Link]

-

Shimada, T., Hayes, C. L., Yamazaki, H., Amin, S., Hecht, S. S., Guengerich, F. P., & Sutter, T. R. (1996). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis. [Link]

-

Lu, L. J., Disher, R. M., & Randerath, K. (1988). Formation of benzo[a]pyrene-DNA adducts by microsomal enzymes: comparison of maternal and fetal liver, fetal hematopoietic cells and placenta. Cancer Letters. [Link]

-

Sticha, K. F., Staretz, M. E., & Hecht, S. S. (2002). The relationship between DNA adduct formation by benzo[a]pyrene and expression of its activation enzyme cytochrome P450 1A1 in rat. Drug Metabolism and Disposition. [Link]

-

Luch, A., Schober, W., Soballa, V. J., Raab, G., Greim, H., Jacob, J., & Doehmer, J. (1999). Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines. Toxicology Letters. [Link]

-

Poirier, M. C., Santella, R. M., Weinstein, I. B., Grunberger, D., & Yuspa, S. H. (1980). Benzo(a)pyrene-DNA Adduct Formation and Removal in Mouse Epidermis in Vivo and in Vitro: Relationship of DNA Binding to Initiation of Skin Carcinogenesis. Cancer Research. [Link]

-

Uno, S., Dalton, T. P., Derkenne, S., Curran, C. P., Miller, M. L., Shertzer, H. G., & Nebert, D. W. (2006). Organ-Specific Roles of CYP1A1 during Detoxication of Dietary Benzo[a]pyrene. Molecular Pharmacology. [Link]

-

Wikipedia contributors. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Wikipedia, The Free Encyclopedia. [Link]

-

Gautier, J. C., Lecoeur, S., & Beaune, P. (1996). Contribution of human cytochrome P450 to benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol metabolism, as predicted from heterologous expression in yeast. Pharmacogenetics. [Link]

-

Schwarz, D., Kisselev, P., Schunck, W. H., & Roots, I. (2001). Differential metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol by human CYP1A1 variants. Carcinogenesis. [Link]

-

Sakaki, T., Kominami, S., Takemori, S., & Imaoka, S. (2001). Vitamin D receptor activation enhances benzo[a]pyrene metabolism via CYP1A1 expression in macrophages. Journal of Biological Chemistry. [Link]

-

Sutter, T. R., Tang, Y. M., Hayes, C. L., Wo, Y. Y., Jabs, E. W., Li, X., Yin, H., Cody, C. W., & Greenlee, W. F. (1994). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis. [Link]

-

Nebert, D. W., Dalton, T. P., Okey, A. B., & Gonzalez, F. J. (2004). Organ-Specific Roles of CYP1A1 during Detoxication of Dietary Benzo[a]pyrene. Molecular Pharmacology. [Link]

-

Wikipedia contributors. Polycyclic aromatic hydrocarbon. Wikipedia, The Free Encyclopedia. [Link]

-

Shimada, T., Hayes, C. L., Yamazaki, H., Amin, S., Hecht, S. S., Guengerich, F. P., & Sutter, T. R. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis. [Link]

-

Arlt, V. M., Stiborova, M., Hrabeta-Robinson, E., Henderson, C. J., Wolf, C. R., & Phillips, D. H. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Environmental and Molecular Mutagenesis. [Link]

-

Moserová, M., Bártová, L., Bárta, F., & Šlouf, V. (2013). Metabolic activation and DNA adduct formation by benzo[a]pyrene. ResearchGate. [Link]

-

Sacks, P. G., & Harvey, R. G. (1983). Benzo[a]pyrene diol epoxide-DNA cis adduct formation through a trans chlorohydrin intermediate. Proceedings of the National Academy of Sciences. [Link]

-

Koyanagi, S., Hamamura, K., Ogawa, H., & Ohdo, S. (2011). Aryl hydrocarbon receptor-mediated Cyp1a1 expression is modulated in a CLOCK-dependent circadian manner. Molecular Pharmacology. [Link]

-

Nishimura, T., Nishikawa, H., & Ikeda, K. (2018). The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly. Journal of Biological Chemistry. [Link]

-

Chan, G. C., & Walker, M. K. (2007). Crosstalk between the aryl hydrocarbon receptor and hypoxia on the constitutive expression of cytochrome P4501A1 mRNA. Endothelium. [Link]

-

Esser-von Bieren, J., D'Alessio, F. R., & Palladino, M. A. (2018). Lung Epithelial CYP1 Activity Regulates Aryl Hydrocarbon Receptor Dependent Allergic Airway Inflammation. Frontiers in Immunology. [Link]

-

Gamper, H. B., Tung, A. S., Straub, K., Bartholomew, J. C., & Calvin, M. (1977). Mechanism of benzo[a]pyrene diol epoxide induced deoxyribonucleic acid strand scission. Biochemistry. [Link]

-

Jiang, H., Gelhaus, S. L., Mangal, D., Harvey, R. G., Blair, I. A., & Penning, T. M. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical Research in Toxicology. [Link]

-

Hýžďalová, M., Siller, M., & Stiborová, M. (2014). Cytochrome b5 and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:P450 oxidoreductase conditions. Toxicology. [Link]

-

van Schooten, F. J., Hillebrand, M. J., van Leeuwen, F. E., van Zandwijk, N., Jansen, H. M., & Kriek, E. (1992). Trace analysis of 3-hydroxy benzo[a]pyrene in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Holder, G., Yagi, H., Dansette, P., Jerina, D. M., Levin, W., Lu, A. Y., & Conney, A. H. (1974). Effects of Inducers and Epoxide Hydrase on the Metabolism of Benzo[a]pyrene by Liver Microsomes and a Reconstituted System: Analysis by High Pressure Liquid Chromatography. Proceedings of the National Academy of Sciences. [Link]

-

Singh, S., & Singh, S. K. (2020). The HPLC profile for BaP and its metabolites after 7 days of incubation. ResearchGate. [Link]

-

Shimada, T., & Guengerich, F. P. (1998). Metabolism of Benzo[a]pyrene to trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene by Recombinant Human Cytochrome P450 1B1 and Purified Liver Epoxide Hydrolase. Chemical Research in Toxicology. [Link]

-

Waller, C. L., & McKinney, J. D. (1992). Molecular orbital studies of the hydrolysis reactions of benzo[a]pyrene diol epoxides. International Journal of Quantum Chemistry. [Link]

-

Mohammadi, A., & Alimohammadi, M. (2014). Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. DARU Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). Chemical structures of BaP and its metabolites. ResearchGate. [Link]

-

Arlt, V. M., Stiborova, M., Henderson, C. J., Thiemann, M., Frei, E., & Schmeiser, H. H. (2008). Metabolic activation of benzo[a]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. Carcinogenesis. [Link]

-

Lau, P. E., & Williams, G. M. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International Journal of Molecular Sciences. [Link]

-

Dehnen, W., Tomingas, R., & Roos, J. (1973). A modified method for the assay of benzo(a)pyrene hydroxylase. Semantic Scholar. [Link]

-

Zhang, L., Jin, Y., & Huang, M. (2012). Detoxification of benzo[a]pyrene primarily depends on cytochrome P450, while bioactivation involves additional oxidoreductases including 5-lipoxygenase, cyclooxygenase, and aldo-keto reductase in the liver. Free Radical Biology and Medicine. [Link]

-

Lau, P. E., & Williams, G. M. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]

-

Arlt, V. M., Stiborova, M., Henderson, C. J., Thiemann, M., Frei, E., & Schmeiser, H. H. (2008). Metabolic activation of benzo[a]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. University of Dundee Discovery Research Portal. [Link]

-

Arlt, V. M., Stiborova, M., Henderson, C. J., Thiemann, M., Frei, E., & Schmeiser, H. H. (2008). Metabolic activation of benzo[ a ]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. Carcinogenesis. [Link]

Sources

- 1. Organ-Specific Roles of CYP1A1 during Detoxication of Dietary Benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 3. The relationship between DNA adduct formation by benzo[a]pyrene and expression of its activation enzyme cytochrome P450 1A1 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lung Epithelial CYP1 Activity Regulates Aryl Hydrocarbon Receptor Dependent Allergic Airway Inflammation [frontiersin.org]

- 9. AhR regulates the expression of human cytochrome P450 1A1 (CYP1A1) by recruiting Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aryl hydrocarbon receptor-mediated Cyp1a1 expression is modulated in a CLOCK-dependent circadian manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Cytochrome b5 and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:P450 oxidoreductase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Effects of Inducers and Epoxide Hydrase on the Metabolism of Benzo[a]pyrene by Liver Microsomes and a Reconstituted System: Analysis by High Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

- 19. pnas.org [pnas.org]

- 20. Formation of benzo[a]pyrene-DNA adducts by microsomal enzymes: comparison of maternal and fetal liver, fetal hematopoietic cells and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Metabolic activation of benzo[a]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo: experiments with hepatic cytochrome P450 reductase null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Trace analysis of 3-hydroxy benzo[a]pyrene in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Stereochemical Nuances of Benzo[a]pyrene-7,8-diol Isomers: A Technical Guide to Carcinogenicity

Introduction: The Procarcinogenic Nature of Benzo[a]pyrene

Benzo[a]pyrene (B[a]P), a ubiquitous polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials, is a well-established procarcinogen.[1][2] Its carcinogenicity is not inherent but is a consequence of metabolic activation within the body into highly reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.[3][4] This guide provides an in-depth technical exploration of the critical role stereochemistry plays in the metabolic activation of B[a]P, specifically focusing on the formation of Benzo[a]pyrene-7,8-diol (B[a]P-7,8-diol) isomers and their subsequent conversion to the ultimate carcinogenic diol epoxides. Understanding these stereochemical intricacies is paramount for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and the development of chemopreventive agents.

The primary pathway for B[a]P's metabolic activation is the "diol epoxide hypothesis".[3] This multi-step enzymatic process transforms the chemically inert B[a]P into electrophilic metabolites capable of forming DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis.[2][4] The enzymes central to this process are the cytochrome P450 (CYP) family, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.[3][4]

Part 1: The Metabolic Journey and the Genesis of Stereoisomers

The metabolic activation of B[a]P to its ultimate carcinogenic form is a highly stereoselective process, resulting in the formation of various stereoisomers with markedly different biological activities.

Initial Epoxidation and the Formation of B[a]P-7,8-epoxide Enantiomers

The first crucial step is the oxidation of the 7,8-double bond of B[a]P by CYP enzymes to form B[a]P-7,8-epoxide.[5] This reaction is stereospecific, predominantly yielding the (+)-(7R,8S)-epoxide enantiomer.

Hydration to B[a]P-7,8-diol Enantiomers

The resulting B[a]P-7,8-epoxide is then hydrated by microsomal epoxide hydrolase to form trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, more commonly known as B[a]P-7,8-diol.[5] Due to the stereospecificity of the initial epoxidation, the primary product of this hydration is the (-)-(7R,8R)-diol enantiomer.[6] A smaller amount of the (+)-(7S,8S)-diol enantiomer is also formed.

The Critical Second Epoxidation: Formation of Diol Epoxide Diastereomers

The B[a]P-7,8-diol enantiomers are the substrates for a second epoxidation by CYP enzymes, this time at the 9,10-double bond, which is located in the "bay region" of the molecule.[4] This epoxidation of the chiral B[a]P-7,8-diols leads to the formation of diastereomeric diol epoxides. Two main diastereomers are formed: syn- and anti-B[a]P-diol epoxide (BPDE). The syn-diastereomer has the epoxide oxygen on the same side as the benzylic 8-hydroxyl group, while the anti-diastereomer has it on the opposite side.[7]

Each of these diastereomers can exist as a pair of enantiomers, leading to four possible stereoisomers of BPDE: (+)-syn-BPDE, (-)-syn-BPDE, (+)-anti-BPDE, and (-)-anti-BPDE.[7] However, the enzymatic process is highly stereoselective. The metabolism of the predominant (-)-(7R,8R)-diol primarily yields the (+)-anti-BPDE, which is chemically designated as (+)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene.[8][9]

Part 2: Stereochemistry as the Determinant of Carcinogenic Potency

The seemingly subtle differences in the three-dimensional arrangement of atoms in these isomers have profound consequences for their carcinogenic activity.

The Preeminence of (+)-anti-BPDE

Extensive research has unequivocally demonstrated that the (+)-anti-BPDE isomer is the most carcinogenic of the four diol epoxide stereoisomers.[8][9] In studies using newborn mice, (+)-anti-BPDE exhibited exceptional tumorigenicity, inducing a significantly higher number of pulmonary tumors compared to the other isomers and the parent compound, B[a]P.[9] The other isomers, (-)-anti-BPDE, (+)-syn-BPDE, and (-)-syn-BPDE, show little to no carcinogenic activity at comparable doses.[9]

The Molecular Basis of Stereoisomer-Specific Carcinogenicity

The high carcinogenicity of (+)-anti-BPDE is attributed to a combination of factors:

-

Reactivity and DNA Adduct Formation: The ultimate carcinogenic event is the covalent binding of the diol epoxide to DNA, forming bulky adducts.[10][11] The epoxide ring of BPDE is highly electrophilic and readily reacts with nucleophilic sites in DNA, primarily the exocyclic amino group (N2) of guanine and to a lesser extent, adenine and cytosine.[11][12] The stereochemistry of the diol epoxide influences the efficiency of this reaction and the specific conformation of the resulting DNA adduct.[13]

-

Adduct Conformation and Repair Evasion: The (+)-anti-BPDE isomer forms a specific adduct with guanine that is poorly recognized and repaired by the cellular nucleotide excision repair (NER) machinery.[14] This adduct intercalates into the DNA helix, causing significant distortion.[15] The pyrene moiety of the adduct lies in the minor groove of the DNA, and this specific conformation is thought to be a key reason for its resistance to repair.

-

Mutagenicity: The persistent, unrepaired DNA adducts formed by (+)-anti-BPDE can lead to miscoding during DNA replication, resulting in mutations.[2] These mutations often occur in critical genes that regulate cell growth and division, such as the TP53 tumor suppressor gene and the KRAS proto-oncogene, thereby initiating the process of cancer.[10]

Part 3: Experimental Methodologies

The elucidation of the stereochemical basis for B[a]P's carcinogenicity has been made possible by a range of sophisticated experimental techniques.

Synthesis and Resolution of B[a]P-7,8-diol Enantiomers

A crucial prerequisite for studying the biological activities of the individual isomers is their preparation in an optically pure form.

Step-by-Step Methodology:

-

Racemic Synthesis: The initial synthesis typically produces a racemic mixture of (±)-B[a]P-7,8-diol.

-

Chiral Derivatization: The racemic diol is reacted with a chiral resolving agent, such as (-)-α-methoxy-α-trifluoromethylphenylacetic acid, to form diastereomeric esters.

-

Chromatographic Separation: The resulting diastereomers are then separated using high-performance liquid chromatography (HPLC).

-

Hydrolysis: The separated diastereomeric esters are hydrolyzed to yield the individual optically pure (+)- and (-)-B[a]P-7,8-diol enantiomers.

Analysis of B[a]P Metabolites and DNA Adducts

Identifying and quantifying the various metabolites and their DNA adducts in biological samples is essential for understanding the metabolic pathways and the extent of DNA damage.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is a primary tool for separating and quantifying B[a]P and its metabolites from complex biological matrices.[16][17][18][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of B[a]P metabolites and their derivatives.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem MS (LC-MS/MS) are powerful techniques for the analysis of B[a]P-DNA adducts, allowing for their sensitive detection and structural characterization.[10]

In Vivo Carcinogenicity Studies

Animal models, particularly newborn mice, have been instrumental in determining the relative carcinogenic potential of the different B[a]P-7,8-diol epoxide isomers.[8][9][21]

Experimental Workflow:

-

Animal Model: Newborn mice are often used due to their high sensitivity to chemical carcinogens.

-

Compound Administration: The individual, optically pure stereoisomers of BPDE are administered to the mice, typically via intraperitoneal injection.

-

Observation Period: The animals are monitored over a prolonged period for tumor development.

-

Histopathological Analysis: At the end of the study, tissues are collected, and tumors are histopathologically examined and counted to determine the tumorigenic potency of each isomer.

Part 4: Visualization of Key Pathways and Relationships

Metabolic Activation of Benzo[a]pyrene

Caption: Metabolic activation of Benzo[a]pyrene to its ultimate carcinogenic form.

Stereoisomer Carcinogenicity Comparison

Caption: Comparison of the carcinogenic potency of B[a]P diol epoxide isomers.

Conclusion

The carcinogenicity of benzo[a]pyrene is a stark example of how stereochemistry at the molecular level dictates biological activity. The highly stereoselective enzymatic metabolism of B[a]P results in the formation of specific stereoisomers of B[a]P-7,8-diol and its subsequent diol epoxides. Of these, the (+)-anti-BPDE isomer stands out for its potent carcinogenicity, a property directly linked to its ability to form persistent DNA adducts that evade cellular repair mechanisms. A thorough understanding of these stereochemical relationships is fundamental for assessing the risks associated with PAH exposure and for the rational design of strategies aimed at preventing or mitigating their carcinogenic effects. This guide has provided a comprehensive overview of the core principles, experimental evidence, and methodologies that form the foundation of our current knowledge in this critical area of cancer research.

References

- Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. (2002). Biochemistry, 41(30), 9535-44.

- Benzo[a]pyrene diol epoxide DNA adduct formation in transformable and non-transformable human foreskin fibroblast cells in vitro. (1982). Carcinogenesis, 3(7), 727-32.

- Identification of the major adducts formed by reaction of benzo(a)pyrene diol epoxide with DNA in vitro. (1981). PNAS.

- Benzo[a]pyrene diol epoxide forms covalent adducts with deoxycytidylic acid by alkylation at both exocyclic amino N(4) and ring imino N-3 positions. (2004). Chemical Research in Toxicology, 17(4), 476-91.

- BENZO[a]PYRENE. (2012).

- Polycyclic arom

- Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates. (1977). Science, 196(4295), 1199-201.

- Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice. (1978). PNAS.

- Stereochemical view of benzo[a]pyrene 7,8-diol-9,10-epoxide... (n.d.).

- Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. (2008). Chemical Research in Toxicology, 21(9), 1760-1769.

- Mechanism of benzo[a]pyrene diol epoxide induced deoxyribonucleic acid strand scission. (n.d.).

- Enzymatic activation of benzo[a]pyrene. (n.d.).

- Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. (n.d.). Frontiers in Microbiology.

- Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice: exceptional activity of (+)-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. (1978). PNAS.

- Benzo[a]pyrene 7,8-dihydrodiol is more carcinogenic than benzo[a]pyrene in newborn mice. (1977).

- analytical methods. (n.d.).

- Metabolic activation of benzo[a]pyrene to BPDE and the formation of guanine adducts. (n.d.).

- Metabolic activation of benzo(a)pyrene and binding to DNA in cultured human bronchus. (1977). Cancer Research, 37(4), 1210-5.

- Pathways of metabolic activation of benzo[a]pyrene. (n.d.).

- Metabolism of benzo[a]pyrene by human mammary epithelial cells: toxicity and DNA adduct form

- Identification of benzo[a]pyrene metabolites in cervical mucus and DNA adducts in cervical tissues in humans by gas chromatography-mass spectrometry. (1999). Cancer Letters, 146(2), 127-34.

- Benzo[a]pyrene diol epoxide stimulates an inflammatory response in normal human lung fibroblasts through a p53 and JNK mediated pathway. (2010). Carcinogenesis, 31(6), 1149-57.

- Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. (2025). bioRxiv.

- Carcinogenicity of benzo[a]pyrene diol epoxide stereoisomers: A linear free energy relationship study. (2006). In Semantic Scholar.

- Benzo (a)

- Cytotoxicity of benzo[a]pyrene (B[a]P), or its dihydrodiol enantiomers (+)-B[a]P-7,8-diol and (-)-B[a]P-7,8-diol, in V79 cells engineered to express different human CYP450s. (2005). Cancer Research.

- Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. (n.d.). Carcinogenesis.

- Enzymatic conversion of benzo(a)pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7, - NIH. (n.d.).

- Wavefunction and reactivity study of benzo[a]pyrene diol epoxide and its enantiomeric forms. (2014). Structural Chemistry, 25(5), 1521-1533.

- (PDF) Studies on the Analysis of Benzo(a)pyrene and Its Metabolites on Biological Samples by Using High Performance Liquid Chromatography/Fluorescence Detection and Gas Chromatography/Mass Spectrometry. (2025).

- Electronic structure and reactivity of four stereo isomers of benzo(a)pyrene 7,8-diol-9,10-epoxide. (1979). Cancer Biochemistry and Biophysics, 4(1), 1-8.

- Benzo(a)

- Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (n.d.). Molecules, 19(12), 20560-20573.

- New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives. (2025).

- Toxicological characterization of a novel in vivo benzo[a]pyrene metabolite, 7-oxo-benz[d]anthracene-3,4-dicarboxylic acid anhydride. (n.d.). Chemical Research in Toxicology, 15(10), 1330-1336.

- Toxicological Characterization of a Novel in Vivo Benzo[ a ]pyrene Metabolite, 7-Oxo-benz[ d ]anthracene-3,4-dicarboxylic Acid Anhydride | Request PDF. (2025).

- (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. In Wikipedia.

- conversion of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to highly mutagenic 7,8-diol-9,10-epoxides. (n.d.). PNAS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic conversion of benzo(a)pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Benzo[a]pyrene diol epoxide forms covalent adducts with deoxycytidylic acid by alkylation at both exocyclic amino N(4) and ring imino N-3 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wavefunction and reactivity study of benzo[a]pyrene diol epoxide and its enantiomeric forms [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Identification of benzo[a]pyrene metabolites in cervical mucus and DNA adducts in cervical tissues in humans by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Benzo[a]pyrene 7,8-dihydrodiol is more carcinogenic than benzo[a]pyrene in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Final Step to Carcinogenesis: A Technical Guide to the Formation of the Ultimate Carcinogen from Benzo(a)pyrene-7,8-diol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(a)pyrene [B(a)P], a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a potent procarcinogen found in tobacco smoke, charred foods, and polluted environments.[1][2] Its carcinogenicity is not inherent but is a consequence of metabolic activation within the body to highly reactive intermediates that can covalently bind to DNA, initiating mutagenesis and carcinogenesis.[1][3] This guide provides an in-depth technical exploration of the critical final steps in the metabolic activation of B(a)P, specifically the conversion of its metabolite, benzo(a)pyrene-7,8-diol, into the ultimate carcinogen, this compound-9,10-epoxide (BPDE). We will delve into the enzymatic machinery responsible for this transformation, the stereochemical nuances that dictate its carcinogenic potency, and the detailed experimental methodologies employed to study this pivotal event in chemical carcinogenesis.

The Metabolic Gauntlet: From Procarcinogen to Proximate Carcinogen

The journey of Benzo(a)pyrene from a relatively inert molecule to a DNA-damaging agent is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme superfamily and epoxide hydrolase.[4][5][6]

-

Initial Oxidation: B(a)P is first oxidized by CYP enzymes, predominantly CYP1A1 and CYP1B1, to form B(a)P-7,8-epoxide.[4][7][8] This initial epoxidation is a critical, stereospecific reaction.

-

Hydration to a Diol: The resulting epoxide is then hydrated by microsomal epoxide hydrolase (mEH) to yield (-)-benzo(a)pyrene-7,8-dihydrodiol [(-)-B(a)P-7,8-diol].[7][9][10] This diol is considered a proximate carcinogen, as it is the direct precursor to the ultimate carcinogenic species.

This metabolic activation pathway is a double-edged sword. While the introduction of hydroxyl groups generally serves to increase the water-solubility of xenobiotics to facilitate their excretion, in the case of B(a)P, it sets the stage for a final, catastrophic activation step.

The Final Transformation: Formation of the Ultimate Carcinogen, BPDE

The proximate carcinogen, B(a)P-7,8-diol, undergoes a second epoxidation, again catalyzed by CYP enzymes (primarily CYP1A1 and CYP1B1), across the 9,10-double bond of the molecule.[11][12] This reaction yields the highly reactive and unstable this compound-9,10-epoxide (BPDE).[4][7]

The stereochemistry of this epoxidation is of paramount importance. The enzymatic process predominantly forms the (+)-anti-BPDE enantiomer, where the epoxide oxygen is on the opposite face of the pyrene ring system relative to the benzylic 7-hydroxyl group.[13] This specific stereoisomer is considered the most mutagenic and carcinogenic of all the possible BPDE isomers.[14]

Caption: Metabolic activation of Benzo(a)pyrene to its ultimate carcinogenic form.

The Molecular Basis of Carcinogenicity: DNA Adduct Formation

The extreme reactivity of the epoxide ring in BPDE drives its carcinogenicity. This electrophilic epoxide readily reacts with nucleophilic sites in cellular macromolecules, most notably DNA.[14] The primary target for BPDE adduction is the exocyclic N2-amino group of guanine residues in DNA.[4][7][15]

The covalent binding of the bulky BPDE molecule to the DNA helix causes significant structural distortion.[4][7] This distortion can interfere with normal DNA replication and repair processes, leading to misincorporation of nucleotides and ultimately to mutations. If these mutations occur in critical genes, such as tumor suppressor genes (e.g., p53) or proto-oncogenes (e.g., K-ras), they can initiate the process of carcinogenesis.[16]

Experimental Methodologies for Studying BPDE Formation and DNA Adduction

A variety of in vitro and cell-based models are employed to investigate the metabolic activation of B(a)P-7,8-diol and the subsequent formation of DNA adducts.

In Vitro Metabolism Assays Using Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes and epoxide hydrolase, making them an excellent in vitro system for studying xenobiotic metabolism.[17][18][19]

Protocol for In Vitro Metabolism of this compound:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents on ice:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Liver microsomes (e.g., from rat, mouse, or human)

-

This compound (dissolved in a suitable solvent like DMSO)

-

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes to allow the temperature to equilibrate. Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., ice-cold acetone or ethyl acetate).

-

Extraction of Metabolites: Vortex the mixture and centrifuge to pellet the protein. Collect the supernatant containing the metabolites. Repeat the extraction process to ensure complete recovery.

-

Analysis: Analyze the extracted metabolites by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. The formation of BPDE can be indirectly quantified by measuring its hydrolysis products, the B(a)P-tetrols.[12]

Caption: A typical workflow for an in vitro metabolism assay using liver microsomes.

Cell-Based Assays for Studying B(a)P Metabolism and DNA Adduction

Cultured human cell lines, such as the colon adenocarcinoma cell line HT-29 or the hepatocellular carcinoma cell line HepG2, are valuable tools for studying the intracellular metabolism of B(a)P and the resulting genotoxicity in a more physiologically relevant context.[16][20][21]

Protocol for Culturing and Treating HT-29 Cells:

-

Cell Culture: Culture HT-29 cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[1][20]

-

Seeding: Seed the cells in culture plates at an appropriate density to allow for logarithmic growth during the experiment.

-

Treatment: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentration of this compound (or B(a)P). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the cells with the test compound for a specified period (e.g., 24-72 hours).

-

Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization or cell scraping.

-

DNA Extraction: Isolate genomic DNA from the harvested cells using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.

-

DNA Adduct Analysis: Analyze the purified DNA for the presence of BPDE-DNA adducts using sensitive analytical techniques.

Analytical Techniques for the Detection and Quantification of BPDE-DNA Adducts

The detection and quantification of BPDE-DNA adducts require highly sensitive analytical methods due to the low levels at which these adducts are typically formed.

4.3.1. HPLC with Fluorescence Detection:

This method relies on the fluorescent properties of the pyrene ring system.

-

Acid Hydrolysis: The BPDE-DNA adducts are first released from the DNA backbone by mild acid hydrolysis, which converts the adducts into their corresponding B(a)P-tetrols.[5]

-

HPLC Separation: The resulting tetrols are then separated by reverse-phase HPLC.

-

Fluorescence Detection: The separated tetrols are detected using a fluorescence detector set at appropriate excitation and emission wavelengths for pyrene derivatives.[6][22]

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high specificity and sensitivity for the direct detection and quantification of BPDE-DNA adducts, often as the adducted nucleoside (e.g., BPDE-dG).[7][9][13]

-

Enzymatic Digestion: The DNA is enzymatically digested to its constituent nucleosides.[7]

-

LC Separation: The digest is then separated by reverse-phase HPLC.

-

MS/MS Detection: The eluting nucleosides are introduced into a tandem mass spectrometer. The instrument is set to specifically monitor for the parent ion of the BPDE-dG adduct and its characteristic fragment ions, allowing for highly specific and sensitive quantification.[13] Isotope-labeled internal standards are often used to improve the accuracy of quantification.[7][13]

Quantitative Insights: Enzyme Kinetics

The efficiency of the metabolic activation of B(a)P-7,8-diol to BPDE is governed by the kinetic parameters of the enzymes involved. The following table summarizes representative kinetic data for human CYP1A1 and CYP1B1 in the metabolism of B(a)P-7,8-diol.

| Enzyme | Substrate | Product | Vmax (nmol/min/nmol P450) | Km (µM) | Reference |

| Human CYP1A1 | B(a)P-7,8-diol | Total Tetrols | 2.58 | Not Reported | [11] |

| Human CYP1B1 | B(a)P-7,8-diol | Total Tetrols | 0.60 | Not Reported | [11] |

| Human CYP1A1.1 (wild-type) | B(a)P-7,8-diol | Total Metabolites | ~0.0104 | Not Reported | |

| Human CYP1A1.2 (I462V) | B(a)P-7,8-diol | Total Metabolites | ~0.0072 | Not Reported | |

| Human CYP1A1.4 (T461N) | B(a)P-7,8-diol | Total Metabolites | ~0.0055 | Not Reported |

Note: The rates of total tetrol formation are indicative of diol epoxide formation.[11] Vmax values can vary depending on the experimental conditions and the expression system used.

Conclusion and Future Directions

The metabolic activation of this compound to its ultimate carcinogenic form, BPDE, is a pivotal event in the initiation of B(a)P-induced cancer. A thorough understanding of the enzymatic machinery, stereochemical preferences, and the resulting DNA damage is crucial for assessing the carcinogenic risk of PAHs and for the development of effective chemopreventive strategies.

Future research in this field will likely focus on:

-

Individual Susceptibility: Investigating how genetic polymorphisms in CYP enzymes and epoxide hydrolase influence an individual's susceptibility to B(a)P-induced carcinogenesis.

-

Complex Mixtures: Elucidating the metabolic interactions and synergistic effects of B(a)P with other environmental carcinogens present in complex mixtures.

-

Advanced Analytical Techniques: Developing even more sensitive and high-throughput methods for the detection of BPDE-DNA adducts in human populations to serve as biomarkers of exposure and risk.

By continuing to unravel the intricate details of this critical metabolic pathway, the scientific community can make significant strides in mitigating the adverse health effects of this ubiquitous environmental carcinogen.

References

-

Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis. (2019). Journal of Food and Drug Analysis, 27(2), 518-525. [Link]

-

Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis. (2019). Journal of Food and Drug Analysis, 27(2), 518-525. [Link]

-

Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis. (2019). Journal of Food and Drug Analysis, 27(2), 518-525. [Link]

-

e LC-MS/MS chromatographic profiles of BPDE-dG adducts. ResearchGate. [Link]

-

Quantification of benzo[a]pyrene diol epoxide DNA-adducts by stable isotope dilution liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

HPLC/fluorescence determination of anti-BPDE-DNA adducts in mononuclear white blood cells from PAH-exposed humans. (1995). Carcinogenesis, 16(12), 3033-3039. [Link]

-

(+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Wikipedia. [Link]

-

BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells. (2017). Archives of Toxicology, 91(10), 3379-3390. [Link]

-

HPLC/fluorescence determination of anti-BPDE–DNA adducts in mononuclear white blood cells from PAH-exposed humans. (1995). Carcinogenesis, 16(12), 3033-3039. [Link]

-

HPLC/fluorescence determination of anti-BPDE–DNA adducts in mononuclear white blood cells from PAH-exposed humans. (1995). Carcinogenesis, 16(12), 3033-3039. [Link]

-

Metabolism of benzo[α]pyrene and benzo[α]pyrene-7,8-diol by human cytochrome P450 1B1. (1998). Carcinogenesis, 19(10), 1847-1853. [Link]

-

Solvent-free synthesis of benzo[a]pyrene 7,8-diol 9,10-epoxide adducts at the N(2)-position of deoxyguanosine. (2003). Organic Letters, 5(19), 3375-3377. [Link]

-

Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. (1998). Carcinogenesis, 19(10), 1847-1853. [Link]

-

In vitro metabolism of benzo(a)pyrene by human liver microsomes and lymphocytes. (1975). Cancer Research, 35(12), 3651-3655. [Link]

-

Differential metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol by human CYP1A1 variants. (2001). Archives of Biochemistry and Biophysics, 392(1), 147-155. [Link]

-

In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. (2014). Toxicology Letters, 228(1), 39-47. [Link]

-

HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics. Cytion. [Link]

-

HT29 Cell Line. (2015). In The Impact of Food Bioactives on Health. Springer. [Link]

-

(PDF) Metabolism of Benzo[a]Pyrene and Benzo[a]Pyrene-7,8-Diol by Human Cytochrome P450 1b1. ResearchGate. [Link]

-

Enzymatic conversion of benzo(a)pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene. (1976). Proceedings of the National Academy of Sciences of the United States of America, 73(8), 2599-2603. [Link]

-

Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines. (2010). Toxicology Letters, 192(2), 221-228. [Link]

-

Enzymatic conversion of benzo[a]pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene through a single enantiomer of r-7,t-8-dihydroxy-7,8-dihydrobenzo[a]pyrene. (1976). Proceedings of the National Academy of Sciences of the United States of America, 73(8), 2599-2603. [Link]

-

In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. (2014). Toxicology Letters, 228(1), 39-47. [Link]

-

HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics. Cytion. [Link]

-

The in vitro metabolism of benzo[a]pyrene by polychlorinated and polybrominated biphenyl induced rat hepatic microsomal monooxygenases. (1981). Chemical-Biological Interactions, 37(1-2), 17-28. [Link]

-

Defining conditions for the co-culture of Caco-2 and HT29-MTX cells using Taguchi design. (2014). Journal of Pharmacy and Pharmacology, 66(3), 386-397. [Link]

-

In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. (2024). Environmental Science & Technology. [Link]

-

Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis. (2019). Journal of Food and Drug Analysis, 27(2), 518-525. [Link]

-

Showing metabocard for Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide (HMDB0062470). Human Metabolome Database. [Link]

-

A carcinogen, its sources, adverse effects, and preventions - Benzo[a]pyrene. (2024). The Applied Biology & Chemistry Journal. [Link]

-

Synergistic mechanisms in carcinogenesis by polycyclic aromatic hydrocarbons and by tobacco smoke: a bio-historical perspective with updates. (2013). Carcinogenesis, 34(7), 1391-1403. [Link]

-